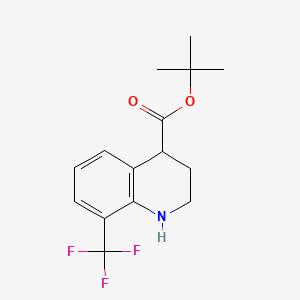
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl ester group and a trifluoromethyl group attached to the quinoline ring system. The incorporation of trifluoromethyl groups into organic molecules often enhances their biological properties, such as metabolic stability, lipophilicity, and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as sodium triflinate or trifluoromethyl iodide under oxidative conditions.
Esterification: The carboxylic acid group on the quinoline ring is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the quinoline ring, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials due to its enhanced stability and bioavailability
作用機序
The mechanism of action of tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a quinoline ring.
Dutasteride: Contains a tert-butyl amide moiety and is used as a pharmaceutical agent.
Uniqueness
Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific combination of a quinoline ring, a trifluoromethyl group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H18F3NO2 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)10-7-8-19-12-9(10)5-4-6-11(12)15(16,17)18/h4-6,10,19H,7-8H2,1-3H3 |
InChIキー |
ZJDKTDRUBFMRDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


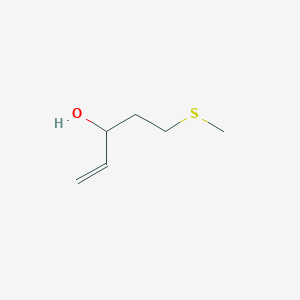
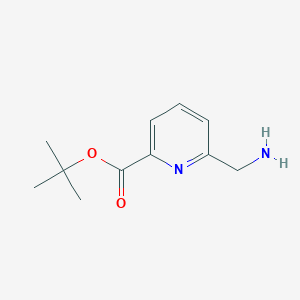
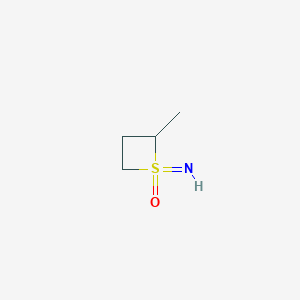
![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
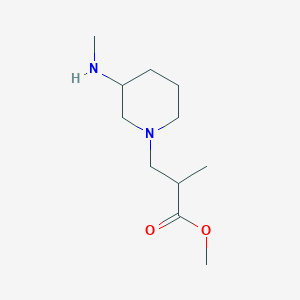
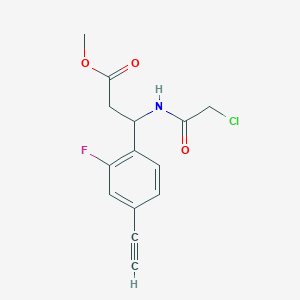
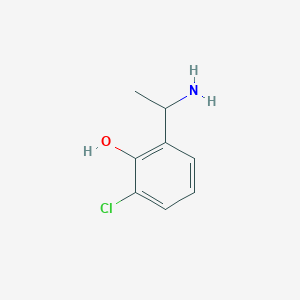

![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
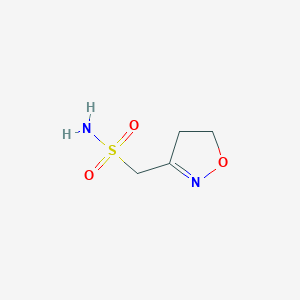
![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
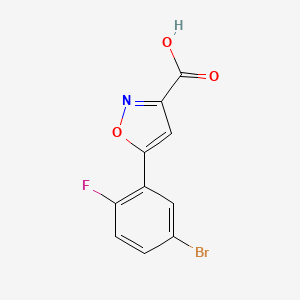
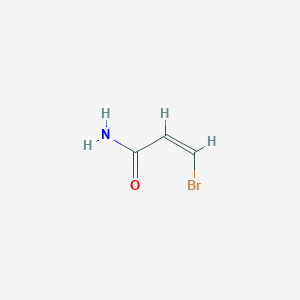
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
